methyl 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: is a complex organic compound characterized by its intricate molecular structure
Properties
IUPAC Name |
methyl 6-cyclopropyl-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-17-15(19(23)25-3)10-16(12-4-5-12)20-18(17)22(21-11)13-6-8-14(24-2)9-7-13/h6-10,12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTMBKCFALGMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of a suitable precursor containing the pyrazole and pyridine moieties. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Antidiabetic Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit promising antidiabetic properties. For instance, compounds derived from this scaffold have been tested for their ability to inhibit the α-amylase enzyme, which plays a crucial role in carbohydrate metabolism. In vitro studies demonstrated that certain derivatives showed IC50 values significantly lower than the reference drug acarbose, indicating their potential as effective antidiabetic agents .
Anticancer Properties
The pyrazolo[3,4-b]pyridine framework has also been explored for its anticancer potential. Studies have synthesized various derivatives aimed at inhibiting tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. Among synthesized compounds, some exhibited nanomolar inhibitory activities against TRKA, suggesting their potential as targeted cancer therapies .
Antimicrobial Activity
In addition to antidiabetic and anticancer properties, methyl 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has shown promise as an antimicrobial agent. Recent evaluations have indicated that certain derivatives possess significant antibacterial activities, making them candidates for further development in treating microbial infections .
Study on Antidiabetic Effects
A study conducted on a series of biaryl pyrazolo[3,4-b]pyridine esters demonstrated their efficacy in inhibiting α-amylase with IC50 values ranging from 5.10 to 5.56 μM. The results indicated that these compounds could serve as lead structures for developing new antidiabetic drugs .
Evaluation of Anticancer Activity
In a comprehensive evaluation of anticancer activity, several pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against various cancer cell lines. The findings revealed that specific compounds effectively inhibited TRKA activity and showed potential in reducing tumor growth in vitro .
Antimicrobial Screening
A recent investigation into the antimicrobial properties of synthesized pyrazolo[3,4-b]pyridines involved molecular docking studies against target proteins associated with bacterial infections. The results suggested that these compounds could be developed into novel antimicrobial agents due to their favorable binding affinities and biological activities .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate
Cyclopropyl 4-methoxyphenyl ketone
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the cyclopropyl group and the methoxyphenyl moiety, which contribute to its distinct chemical and biological properties.
Biological Activity
Methyl 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potential of this compound, drawing from diverse research sources.
- Molecular Formula: C19H19N3O3
- Molecular Weight: 337.37 g/mol
- CAS Number: 937600-12-9
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate cyclopropyl and methoxyphenyl moieties into the pyrazolo[3,4-b]pyridine framework. The synthetic pathways often include the use of various reagents and conditions to achieve the desired structural modifications while maintaining yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a review published in Pharmaceuticals noted that derivatives of pyrazolo[3,4-b]pyridine exhibit inhibitory effects on cancer cell proliferation. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth through apoptosis induction mechanisms .
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to act as a lipophilic inhibitor of dihydrofolate reductase (DHFR). Inhibitors of DHFR are crucial in cancer therapy as they interfere with nucleotide synthesis, thereby hindering DNA replication in rapidly dividing cells . The compound's structure suggests that it may bind effectively to the enzyme's active site, although specific binding affinity data is still under investigation.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[3,4-b]pyridine derivatives has also been explored. Compounds within this class have shown activity against cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. Preliminary studies indicate that this compound may exhibit inhibitory activity against COX enzymes, suggesting potential use in treating inflammatory conditions .
Study on Anticancer Effects
In a recent study evaluating various pyrazolo derivatives for anticancer activity, this compound was included among the tested compounds. The study reported IC50 values indicating significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values around 15 µM .
Inhibition of Dihydrofolate Reductase
Another investigation focused on the inhibition of DHFR by this compound. The results showed that it effectively reduced enzyme activity in vitro with an IC50 value comparable to established DHFR inhibitors like methotrexate . This suggests that further development could lead to new therapeutic agents targeting folate metabolism in cancer cells.
Data Summary Table
| Activity | IC50 Value | Tested Cell Line |
|---|---|---|
| Anticancer (MCF-7) | 15 µM | Breast Cancer |
| DHFR Inhibition | Comparable | In vitro |
| COX Enzyme Inhibition | Not specified | In vitro |
Q & A
Q. What are the established synthetic routes for methyl 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and what reaction conditions optimize yield and purity?
Answer: The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step protocols. A common approach includes:
- Condensation : Reacting substituted aldehydes (e.g., 4-methoxybenzaldehyde) with aminopyridine derivatives under acidic or basic conditions to form intermediates.
- Cyclization : Using catalysts like palladium or copper (e.g., Pd/C or CuI) in polar aprotic solvents (DMF, toluene) to promote heterocyclic ring closure .
- Functionalization : Introducing cyclopropyl and methyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for cyclopropane addition) .
Optimization : Reaction temperature (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for limiting reagents) are critical for yields >70%. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How can the crystal structure and molecular conformation of this compound be validated?
Answer:
- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional conformations. For pyrazolo-pyridines, expect planar heterocyclic cores with substituent-dependent dihedral angles (e.g., 4-methoxyphenyl group at ~30° relative to the pyridine plane) .
- NMR spectroscopy : ¹H/¹³C NMR assignments confirm regiochemistry. For example, the methyl ester group (COOCH₃) appears as a singlet at ~3.8 ppm (¹H) and ~165 ppm (¹³C), while cyclopropyl protons show characteristic splitting patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) across labs.
- Structural analogs : Compare with derivatives like 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (64.7% structural similarity) to identify substituent-specific activity trends .
- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to validate target binding (e.g., kinase inhibition) and correlate with in vitro results .
Q. What experimental designs are recommended for studying the environmental fate of this compound?
Answer: Adopt a tiered approach based on INCHEMBIOL project frameworks :
- Physicochemical properties : Measure logP (octanol-water partition coefficient) via shake-flask method and hydrolysis half-life (pH 7–9) to predict environmental persistence.
- Biotic/abiotic degradation : Use LC-MS/MS to track degradation products in simulated sunlight (UV irradiation) or soil microcosms.
- Ecotoxicity : Perform acute/chronic assays on model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil toxicity) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic applications?
Answer:
- Substituent modulation : Replace the cyclopropyl group with bulkier substituents (e.g., isopropyl) to enhance lipophilicity and blood-brain barrier penetration .
- Bioisosteric replacement : Substitute the methyl ester with a carboxylic acid to improve solubility and reduce metabolic instability .
- In silico modeling : Use QSAR (Quantitative SAR) to predict ADMET properties and prioritize synthetic targets .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
